(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, also known as Isoremoxipride (FLB 457), is a synthetic benzamide derivative that acts as a potent and selective dopamine D2 receptor antagonist. [] It belongs to the class of "atypical" antipsychotics, which are believed to have a lower risk of extrapyramidal side effects compared to typical antipsychotics. [] This compound has been extensively studied for its potential in treating schizophrenia and investigating dopamine D2-mediated responses. []
Isoremoxipride can be synthesized from the corresponding benzoic acid, 5-bromo-2,3-dimethoxybenzoic acid. [] The synthesis involves reacting the acid with (S)-1-ethylpyrrolidine-2-ylmethylamine in the presence of a coupling agent. []
Alternatively, it can be synthesized from a closely related benzamide, (S)-5-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, through a two-step process involving treatment with potassium hydride followed by reaction with butyllithium and an electrophile such as iodine or trimethylsilyl chloride. [] This method allows for the introduction of various substituents at the 5-position of the benzamide ring. []
A more efficient synthesis route utilizes 3-methoxy-salicylaldehyde (o-vanillin) as a starting material. [, ] The synthesis involves a series of reactions, including iodination using iodine monochloride and iodine nitrate under basic conditions. [, ] This method offers a shorter and higher-yielding pathway to Isoremoxipride. [, ]
The molecular structure of Isoremoxipride has been determined using X-ray crystallography. [] The benzamide moiety is essentially planar, stabilized by an intramolecular hydrogen bond between the amide group and the 6-methoxy (ortho) oxygen atom. [] The 5-methoxy group is coplanar with the benzene ring, while the methyl group of the 6-methoxy group is directed away from the aromatic plane. [] The amide side chain adopts a folded (+)-perpendicular-gauche conformation. []
Isoremoxipride can be converted to (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-5-(tributyltin)benzamide (TDP 526) via tetrakis(triphenylphosphine)palladium(0)-catalyzed stannylation using bis(tri-n-butyltin) in triethylamine. [] TDP 526 is a crucial precursor for the synthesis of [125I]- and [123I]-labeled epidepride, a radioligand used in dopamine D2 receptor studies. []
Isoremoxipride exerts its antidopaminergic effects by acting as a potent and selective antagonist at dopamine D2 receptors. [] It binds to the receptor, preventing dopamine from binding and activating the receptor. [] This blockade of dopamine signaling is believed to underlie its therapeutic effects in schizophrenia. [] Notably, Isoremoxipride displays a preferential inhibition of apomorphine-induced hyperactivity, suggesting a lower propensity to induce extrapyramidal side effects. []
Isoremoxipride serves as a valuable pharmacological tool for investigating dopamine D2-mediated responses. [] Its high potency and selectivity make it suitable for studying the role of D2 receptors in various physiological and pathological processes. [] Moreover, radiolabeled forms of Isoremoxipride derivatives, such as [125I]epidepride, are valuable for receptor binding studies in vitro and in vivo. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9